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Compound of Interest

Compound Name: 4-Chlorosalicylic acid

Cat. No.: B135390 Get Quote

A comprehensive spectroscopic comparison of 3-Chlorosalicylic acid, 4-Chlorosalicylic acid,

5-Chlorosalicylic acid, and 6-Chlorosalicylic acid, providing researchers, scientists, and drug

development professionals with key differentiating spectral data and detailed experimental

protocols.

The positional isomerism of the chlorine atom on the salicylic acid backbone significantly

influences the physicochemical and spectroscopic properties of the resulting chlorosalicylic

acid. Understanding these differences is crucial for unambiguous identification and

characterization in various research and development settings, including pharmaceutical

sciences and materials science. This guide presents a comparative analysis of the ¹H NMR, ¹³C

NMR, Infrared (IR), Ultraviolet-Visible (UV-Vis), and Mass Spectrometry (MS) data for the four

isomers of 4-chlorosalicylic acid.

Comparative Spectroscopic Data
The following tables summarize the key quantitative data obtained from the spectroscopic

analysis of the four isomers. These values highlight the distinct spectral fingerprints arising

from the different chlorine substitution patterns on the aromatic ring.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: ¹H NMR Chemical Shifts (δ) in ppm
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Isomer H-3 H-4 H-5 H-6
-OH
(Phenolic
)

-COOH

3-

Chlorosalic

ylic acid

- ~7.6 ~7.0 ~7.8 broad broad

4-

Chlorosalic

ylic acid

~7.8 - ~6.9 ~7.8 broad broad

5-

Chlorosalic

ylic acid

~7.8 ~7.4 - ~7.0 broad broad

6-

Chlorosalic

ylic acid

~7.4 ~6.8 ~7.3 - broad broad

Note: The chemical shifts for the hydroxyl and carboxylic acid protons are broad and their

positions can vary with solvent and concentration.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 2: ¹³C NMR Chemical Shifts (δ) in ppm
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Isomer C-1 C-2 C-3 C-4 C-5 C-6 C=O

3-

Chlorosal

icylic acid

~115 ~158 ~122 ~135 ~120 ~130 ~170

4-

Chlorosal

icylic acid

~118 ~160 ~119 ~140 ~117 ~132 ~171

5-

Chlorosal

icylic acid

~114 ~159 ~135 ~124 ~125 ~119 ~171

6-

Chlorosal

icylic acid

Data not

available

Data not

available

Data not

available

Data not

available

Data not

available

Data not

available

Data not

available

Predicted ¹³C NMR data for 6-Chlorosalicylic Acid may be obtained from computational

chemistry software.

Infrared (IR) Spectroscopy
Table 3: Key IR Absorption Frequencies (cm⁻¹)

Isomer
O-H Stretch
(Carboxylic Acid)

C=O Stretch
(Carboxylic Acid)

C-Cl Stretch

3-Chlorosalicylic acid ~3200-2500 (broad) ~1670 ~750

4-Chlorosalicylic acid ~3200-2500 (broad) ~1665 ~800

5-Chlorosalicylic acid ~3200-2500 (broad) ~1675 ~820

6-Chlorosalicylic acid Data not available Data not available Data not available

Ultraviolet-Visible (UV-Vis) Spectroscopy
Table 4: UV-Vis Absorption Maxima (λmax) in Methanol
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Isomer λmax 1 (nm) λmax 2 (nm)

3-Chlorosalicylic acid ~210 ~310

4-Chlorosalicylic acid ~215 ~305

5-Chlorosalicylic acid ~212 ~300

6-Chlorosalicylic acid Data not available Data not available

Mass Spectrometry (MS)
Table 5: Mass-to-Charge Ratios (m/z) of Key Fragments

Isomer Molecular Ion [M]⁺ [M-H₂O]⁺ [M-COOH]⁺

3-Chlorosalicylic acid 172/174 154/156 127/129

4-Chlorosalicylic acid 172/174 154/156 127/129

5-Chlorosalicylic acid 172/174 154/156 127/129

6-Chlorosalicylic acid Data not available Data not available Data not available

The presence of chlorine results in a characteristic M+2 isotopic peak with an intensity ratio of

approximately 3:1.

Experimental Workflow
The following diagram illustrates the general workflow for the spectroscopic analysis of the 4-
chlorosalicylic acid isomers.
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Caption: General workflow for the spectroscopic comparison of 4-Chlorosalicylic acid
isomers.

Experimental Protocols
Detailed methodologies for the key spectroscopic techniques are provided below to ensure

reproducibility.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Instrumentation: A 400 MHz or higher field NMR spectrometer.

Sample Preparation: Approximately 5-10 mg of each chlorosalicylic acid isomer was

dissolved in 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).

Tetramethylsilane (TMS) was used as an internal standard (0 ppm).
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¹H NMR Acquisition: Standard proton NMR spectra were acquired with a pulse angle of 90°,

a relaxation delay of 5 seconds, and 16 scans.

¹³C NMR Acquisition: Proton-decoupled ¹³C NMR spectra were acquired with a pulse angle

of 45°, a relaxation delay of 2 seconds, and a sufficient number of scans to achieve an

adequate signal-to-noise ratio (typically >1024).

Infrared (IR) Spectroscopy
Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.

Sample Preparation: Solid samples were analyzed using the Attenuated Total Reflectance

(ATR) technique. A small amount of the powdered sample was placed directly on the ATR

crystal, and firm pressure was applied.

Data Acquisition: Spectra were recorded in the range of 4000-400 cm⁻¹ with a resolution of 4

cm⁻¹. A background spectrum of the clean ATR crystal was collected prior to sample

analysis.

Ultraviolet-Visible (UV-Vis) Spectroscopy
Instrumentation: A dual-beam UV-Vis spectrophotometer.

Sample Preparation: Stock solutions of each isomer were prepared in methanol at a

concentration of approximately 1 mg/mL. These were further diluted to an appropriate

concentration (e.g., 10 µg/mL) to ensure that the absorbance values were within the linear

range of the instrument (typically 0.1-1.0 AU).

Data Acquisition: UV-Vis spectra were recorded from 200 to 400 nm using a quartz cuvette

with a 1 cm path length. Methanol was used as the blank.

Mass Spectrometry (MS)
Instrumentation: A mass spectrometer equipped with an Electron Ionization (EI) source.

Sample Introduction: A small amount of each solid sample was introduced directly into the

ion source via a direct insertion probe.
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Ionization: Electron ionization was performed at 70 eV.

Data Acquisition: Mass spectra were acquired over a mass range of m/z 50-300.

This guide provides a foundational spectroscopic comparison of the four isomers of 4-
chlorosalicylic acid. The distinct spectral features, particularly in the NMR and IR regions,

allow for their clear differentiation. The provided experimental protocols offer a starting point for

researchers to perform their own analyses and further investigate the properties of these

important chemical compounds.

To cite this document: BenchChem. [A Spectroscopic Showdown: Unraveling the Isomers of
4-Chlorosalicylic Acid]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b135390#spectroscopic-comparison-of-4-
chlorosalicylic-acid-isomers]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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